![molecular formula C32H36N2O3 B12630219 1-[8-(Triphenylmethoxy)octyl]thymine CAS No. 921587-95-3](/img/structure/B12630219.png)
1-[8-(Triphenylmethoxy)octyl]thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-(Triphenylmethoxy)octyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives.
Preparation Methods
The synthesis of 1-[8-(Triphenylmethoxy)octyl]thymine involves several steps. The general procedure includes the monotritylation of diols and the Mitsunobu condensation of alcohols with N3-benzoylthymine . Specifically, 8-(Triphenylmethoxy)octanol is prepared from 1,8-octanediol with a yield of 96% . This intermediate is then reacted with thymine to produce this compound with a yield of 60% .
Chemical Reactions Analysis
1-[8-(Triphenylmethoxy)octyl]thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thymine moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[8-(Triphenylmethoxy)octyl]thymine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N1-substituted thymine derivatives.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[8-(Triphenylmethoxy)octyl]thymine involves its interaction with mitochondrial thymidine kinase (TK-2). The compound inhibits the phosphorylation of thymidine, thereby interfering with DNA synthesis and repair processes . This inhibition is achieved through competitive binding to the active site of TK-2, preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
1-[8-(Triphenylmethoxy)octyl]thymine is unique among N1-substituted thymine derivatives due to its specific structure and inhibitory properties. Similar compounds include:
- 1-[7-(Triphenylmethoxy)heptyl]thymine
- 1-[6-(Triphenylmethoxy)hexyl]thymine
- 1-[5-(Triphenylmethoxy)pentyl]thymine
These compounds share a similar core structure but differ in the length of the polymethylene chain connecting the thymine moiety to the triphenylmethoxy group . The variations in chain length can influence their inhibitory potency and specificity towards TK-2 .
Properties
CAS No. |
921587-95-3 |
|---|---|
Molecular Formula |
C32H36N2O3 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
5-methyl-1-(8-trityloxyoctyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C32H36N2O3/c1-26-25-34(31(36)33-30(26)35)23-15-4-2-3-5-16-24-37-32(27-17-9-6-10-18-27,28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-14,17-22,25H,2-5,15-16,23-24H2,1H3,(H,33,35,36) |
InChI Key |
SFNKSIIBUILCIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)
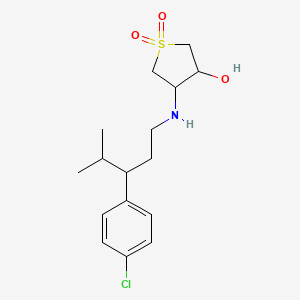
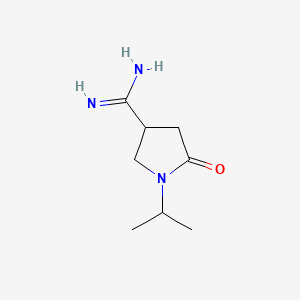
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)

![2-(3,4-Dimethylphenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12630178.png)
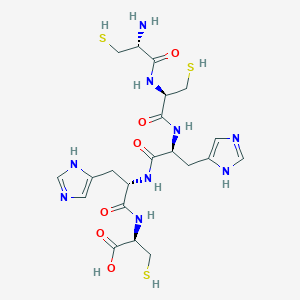
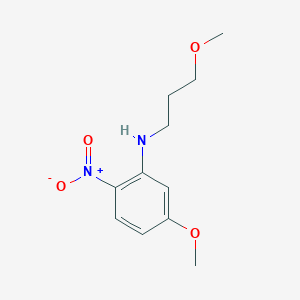
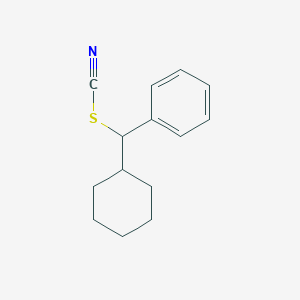

![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
